molecular formula C14H14BrNO3S B2984305 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 866038-60-0

3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2984305
CAS No.: 866038-60-0
M. Wt: 356.23
InChI Key: AEQPFJNQQIVALH-UHFFFAOYSA-N
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Description

3-[(3-Bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a sulfonamide-substituted pyridinone derivative. Its structure features a pyridinone core with methyl groups at positions 4 and 6, and a sulfonyl group linked to a 3-bromo-2-methylphenyl moiety.

Properties

IUPAC Name

3-(3-bromo-2-methylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-8-7-9(2)16-14(17)13(8)20(18,19)12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQPFJNQQIVALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=C(C(=CC=C2)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the 3-bromo-2-methylphenyl sulfonyl chloride, which is then reacted with 4,6-dimethyl-2(1H)-pyridinone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:

Scientific Research Applications

3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromo-methylphenyl group can enhance the compound’s binding affinity to its targets, leading to increased potency . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Halogen-Substituted Sulfonyl Pyridinones

a. 3-[(3-Chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone (CAS: 338964-30-0)

  • Structural Differences : The chlorine atom replaces bromine at the phenyl ring’s 3-position, and the 2-methyl group is absent.
  • Molecular Formula: C₁₃H₁₂ClNO₃S (vs. C₁₄H₁₄BrNO₃S for the target compound).
  • Molecular Weight : 297.76 g/mol (chlorine contributes ~35.45 g/mol vs. bromine’s ~79.9 g/mol).
  • Implications: The smaller atomic radius and lower electronegativity of Cl compared to Br may reduce steric hindrance and alter binding affinity in biological systems.

b. 3-[(2,5-Dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

  • Structural Differences : The phenyl ring has 2,5-dimethyl substituents instead of 3-bromo-2-methyl.
  • This could influence pharmacokinetic properties such as membrane permeability .

Alkyl- and Aryl-Sulfonyl Pyridinones

a. 3-(Isopropylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

  • Structural Differences : An isopropyl group replaces the substituted phenyl ring on the sulfonyl moiety.
  • Molecular Formula: C₁₀H₁₅NO₃S (vs. C₁₄H₁₄BrNO₃S).
  • The isopropyl group may increase solubility in non-polar solvents .

b. 4,6-Dimethyl-3-[(3-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (CAS: 338398-01-9)

  • Structural Differences: A 3-methylphenyl sulfonyl group is present, and an additional 3-(trifluoromethyl)benzyl group is attached to the pyridinone nitrogen.
  • Molecular Formula: C₂₂H₂₀F₃NO₃S.
  • The benzyl substitution may confer steric bulk, affecting target selectivity .

Non-Sulfonyl Pyridinone Derivatives

a. 3-Acetyl-4,6-dimethyl-2(1H)-pyridinone

  • Structural Differences : An acetyl group replaces the sulfonyl-phenyl moiety.
  • Implications : The loss of the sulfonyl group reduces hydrogen-bond acceptor capacity, which could diminish interactions with enzymes or receptors. The acetyl group may increase reactivity toward nucleophiles .

Research Implications

  • Halogen Effects : Bromine’s larger size and polarizability compared to chlorine may enhance binding to hydrophobic pockets in proteins .
  • Substituent Positioning : The 2-methyl group on the phenyl ring (target compound) could impose steric constraints, influencing conformation and target selectivity compared to 2,5-dimethyl or unsubstituted analogs .
  • Functional Groups : Sulfonyl groups enhance stability and hydrogen-bonding capacity, whereas acetyl or alkyl substitutions may prioritize metabolic pathways or solubility .

Biological Activity

The compound 3-[(3-bromo-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a pyridinone derivative that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H14BrNO3S
  • Molecular Weight : 356.23486 g/mol
  • CAS Number : Not specified, but referenced in various chemical databases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of pyridinones, including the target compound. The following findings highlight its efficacy against different pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Biofilm Inhibition : The compound was effective in inhibiting biofilm formation, a critical factor in bacterial resistance to treatment .
  • Cytotoxicity Studies : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, indicating potential anticancer properties. For example, it exhibited an IC50 value of 49.85 μM against A549 lung cancer cells .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of similar compounds and their derivatives:

  • A study on hybrid molecules combining different scaffolds revealed that compounds similar to this compound exhibited enhanced antimicrobial activity and lower cytotoxicity towards normal cells .
  • Another investigation highlighted that pyridinone derivatives could act as effective agents against resistant bacterial strains, showcasing their potential in developing new antibiotics .

Data Table: Biological Activity Summary

Activity Type Result Reference
Antimicrobial ActivityMIC: 0.22 - 0.25 μg/mL
Biofilm InhibitionEffective against MRSA
Cytotoxicity (IC50)49.85 μM (A549 cells)
Apoptosis InductionSignificant in cancer lines

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